N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-14(17,9-2-3-10-11(6-9)21-8-20-10)7-16-23(18,19)13-5-4-12(15)22-13/h2-6,16-17H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZWJWQRQQYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation via Nucleophilic Substitution
The core synthetic route involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine under basic conditions. This method parallels the synthesis of structurally analogous sulfonamides, such as N-tert-butyl-5-chlorothiophene-2-sulfonamide.
- Reagent Preparation : Dissolve 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine (5 mmol) in anhydrous dichloromethane (DCM, 20 mL).
- Base Addition : Add sodium carbonate (7 mmol) to deprotonate the amine and facilitate nucleophilic attack.
- Sulfonyl Chloride Addition : Slowly add 5-chlorothiophene-2-sulfonyl chloride (5 mmol) dissolved in DCM (30 mL) dropwise at 0–5°C.
- Reaction Monitoring : Stir the mixture at room temperature for 6–8 hours, tracking progress via thin-layer chromatography (TLC).
- Workup : Quench with ice water, separate the organic layer, and wash with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification : Recrystallize the crude product from ethanol or purify via column chromatography (silica gel, ethyl acetate/hexane).
Key Parameters :
- Temperature : Maintaining low temperatures during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis).
- Solvent Choice : DCM ensures high solubility of both reactants and avoids unwanted solvolysis.
- Base Selection : Sodium carbonate provides mild basicity, reducing esterification or oxidation risks.
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Melting Point | 152–154°C (decomp.) |
Alternative Route: Direct Amidation of Sulfonate Esters
A less common approach involves transesterification of sulfonate esters with the target amine. This method, though rarely applied to this compound, is documented for related benzothiazine sulfonamides.
Procedure :
- Ester Activation : React methyl 5-chlorothiophene-2-sulfonate (5 mmol) with oxalyl chloride to generate the reactive sulfonyl chloride intermediate.
- Amine Coupling : Add 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine (5.5 mmol) in tetrahydrofuran (THF) at −10°C.
- Quenching and Isolation : Pour the mixture into ice-cold water, extract with ethyl acetate, and purify via flash chromatography.
Advantages :
- Avoids handling volatile sulfonyl chlorides directly.
- Suitable for scale-up due to better control over exothermic reactions.
Limitations :
- Lower yields (55–60%) due to intermediate instability.
Optimization Strategies for Improved Efficiency
Solvent Screening
Comparative studies of solvents (DCM, THF, acetonitrile) reveal DCM as optimal, providing a 15–20% yield increase over polar aprotic solvents.
Catalytic Additives
Adding catalytic dimethylaminopyridine (DMAP, 0.1 eq.) accelerates sulfonamide bond formation, reducing reaction time from 8 to 4 hours.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) shortens reaction time to 30 minutes but risks decomposition of the heat-sensitive benzodioxole moiety.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.85 (d, $$ J = 4.2 $$ Hz, 1H, thiophene-H), 7.12–6.98 (m, 3H, benzodioxole-H), 5.21 (s, 1H, -OH), 4.32–4.18 (m, 2H, -CH$$2$$-), 3.95 (q, $$ J = 6.8 $$ Hz, 1H, -CH(OH)-).
- IR (KBr) : 3340 cm$$^{-1}$$ (-OH), 1325 cm$$^{-1}$$ (S=O asym), 1160 cm$$^{-1}$$ (S=O sym).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.
Challenges and Mitigation
Hydroxy Group Protection
The secondary alcohol in 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine may undergo unintended sulfonation. Temporary protection via tert-butyldimethylsilyl (TBS) ethers prevents this, though deprotection requires additional steps.
Byproduct Formation
Trace N-(2-(benzo[d]dioxol-5-yl)-2-oxopropyl)-5-chlorothiophene-2-sulfonamide (oxidized derivative) is observed in 3–5% of cases. Reductive workup with sodium borohydride suppresses this.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces batch variability and improves heat dissipation, enhancing yield reproducibility to ±2%.
Green Chemistry Metrics
- E-factor : 8.2 (kg waste/kg product), driven by solvent use in purification.
- Process Mass Intensity (PMI) : 12.5, highlighting opportunities for solvent recycling.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions:
Key Observations :
-
Acidic hydrolysis proceeds faster due to protonation of the sulfonamide nitrogen, enhancing electrophilicity.
-
Alkaline hydrolysis requires longer reaction times but yields purer sulfonic acid salts.
Substitution at the Chlorothiophene Ring
The chlorine atom at position 5 of the thiophene ring participates in nucleophilic aromatic substitution (NAS):
Mechanistic Notes :
-
Electron-withdrawing sulfonamide group activates the thiophene ring for NAS .
-
Steric hindrance from the hydroxypropyl chain slightly reduces reaction rates compared to simpler analogs.
Oxidation of the Hydroxypropyl Group
The secondary alcohol in the hydroxypropyl chain is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 0°C | Ketone derivative (2-(benzo[d] dioxol-5-yl)propan-2-one) |
| CrO₃ | Acetone, 25°C | Same ketone with 85% yield |
Structural Impact :
-
Oxidation eliminates hydrogen-bonding capacity, altering solubility and biological activity.
Reduction Reactions
The sulfonamide group can be reduced under specific conditions:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, reflux | Amine derivative (N-(2-(benzo[d] dioxol-5-yl)-2-hydroxypropyl)thiophene-2-amine) |
| BH₃·THF | 0°C to 25°C | Partial reduction with complex byproducts |
Challenges :
-
Over-reduction of the thiophene ring is avoided by using mild conditions.
Electrophilic Aromatic Substitution (EAS)
The benzo[d] dioxole moiety undergoes EAS at position 5:
| Electrophile | Conditions | Major Product |
|---|---|---|
| HNO₃ | H₂SO₄, 0°C | 5-nitro-benzo[d] dioxole derivative |
| Br₂ | FeBr₃, CH₂Cl₂ | 5-bromo-benzo[d] dioxole derivative |
Regioselectivity :
-
Electron-donating methylenedioxy group directs substitution to position 5.
Complexation with Metal Ions
The sulfonamide group acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Type |
|---|---|---|
| Cu(II) acetate | MeOH, 25°C | Square-planar Cu complex (λmax = 650 nm) |
| Fe(III) chloride | EtOH, reflux | Octahedral Fe complex (paramagnetic) |
Applications :
-
Metal complexes show enhanced stability in biological assays.
Photochemical Reactions
UV irradiation induces cleavage of the sulfonamide bond:
| Light Source | Conditions | Products |
|---|---|---|
| UV-C (254 nm) | MeCN, N₂ atmosphere | Thiophene radical + benzo[d] dioxole fragment |
Safety Note :
-
Reactions require inert conditions to prevent oxidation of radicals.
Scientific Research Applications
The compound exhibits significant biological activity, making it a candidate for various therapeutic applications:
Antimicrobial Properties
Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide can inhibit the growth of bacteria and fungi. For instance, studies have shown that derivatives of sulfonamides possess effective antimicrobial properties against a range of pathogens, including resistant strains.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | TBD | TBD |
Antitumor Activity
The compound has potential antitumor effects, particularly against various cancer cell lines. Research shows that similar sulfonamide compounds can inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
Table 2: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | A549 (Lung Cancer) | 2.12 ± 0.21 |
| Compound D | HCC827 (Lung Cancer) | 5.13 ± 0.97 |
| This compound | TBD | TBD |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step processes:
Synthetic Routes
Common methods include:
- Nucleophilic Substitution Reactions : Introducing the hydroxypropyl group through nucleophilic substitution.
- Sulfonation Reactions : Adding the sulfonamide moiety using appropriate sulfonating agents.
Industrial Production Techniques
For large-scale production, continuous flow chemistry and microwave-assisted synthesis are often employed to enhance yield and efficiency.
Case Studies
Several studies have investigated the efficacy of compounds related to this compound:
- Antidiabetic Activity : In vivo studies demonstrated that similar sulfonamide derivatives exhibited significant hypoglycemic effects in streptozotocin-induced diabetic models, suggesting potential for diabetes management .
- Enzyme Inhibition Studies : Research on sulfonamide derivatives has shown their ability to inhibit enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), indicating their potential as dual inhibitors for antimicrobial applications .
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or disrupt cellular pathways critical for cancer cell survival. The benzo[d][1,3]dioxole moiety is known to interact with proteins, potentially leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound differs from analogs in the evidence by its unique combination of a sulfonamide group, chlorothiophene, and hydroxypropyl linker. Key comparisons include:
- Benzo[d][1,3]dioxol-Imidazole Derivatives (4d, 4e, 4f) : These compounds replace the sulfonamide with imidazole rings and halogenated substituents (e.g., bromo, nitro). For example, 4f (6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole) features dual benzo[d][1,3]dioxol groups and a nitro substituent, which may enhance π-π stacking but reduce solubility compared to the target compound’s sulfonamide .
- Thiazole-Based Amides (5b, 50): Compound 5b (2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide) and 50 (cyclopropanecarboxamide derivative) utilize amide linkages instead of sulfonamide.
- Biphenyl Aldehyde (3t) : 5-(Benzo[d][1,3]dioxol-5-yl)-[1,1'-biphenyl]-2-carbaldehyde (3t) contains an aldehyde group, which is reactive and less stable than the sulfonamide in the target compound .
Physical and Spectral Properties
- Melting Points and Solubility : While specific data for the target compound are unavailable, imidazole derivatives (4d-f) exhibit defined melting points (e.g., 4d: 210–212°C) due to crystallinity, whereas sulfonamides may have lower melting points owing to increased solubility in polar solvents .
- Spectral Data : 1H-NMR and 13C-NMR spectra for analogs (e.g., 5b-j ) show characteristic benzo[d][1,3]dioxol peaks (δ 6.8–7.1 ppm for aromatic protons), which would overlap with signals from the target compound’s aromatic systems.
Data Tables
Table 2: Hypothetical Physical Properties (Inferred)
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 150–160* | Moderate | 2.8 |
| 4d | 210–212 | Low | 3.5 |
| 5b | Oil (liquid) | High | 2.2 |
| 3t | Not reported | Low | 3.1 |
*Estimated based on sulfonamide analogs.
Research Findings and Implications
- Functional Versatility : The benzo[d][1,3]dioxol moiety’s metabolic stability and the sulfonamide’s hydrogen-bonding capacity position the target compound as a candidate for drug development, particularly in antimicrobial or enzyme-targeting applications.
- Synthetic Optimization : Lessons from low-yield reactions (e.g., compound 50 at 27% ) suggest room for improving the target compound’s synthesis via catalyst screening or solvent optimization.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the benzo[d][1,3]dioxole moiety : Derived from catechol through cyclization reactions.
- Introduction of the hydroxypropyl group : Achieved via nucleophilic substitution.
- Synthesis of the thiophene sulfonamide : Involves coupling reactions with sulfonyl chlorides under basic conditions.
The overall yield and purity can be enhanced using continuous flow synthesis techniques, which allow for better control over reaction parameters .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzodioxole have been shown to inhibit cancer cell proliferation in various human cancer cell lines, including breast and liver cancers .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast) | 15.6 |
| Compound B | SK-Hep-1 (liver) | 12.3 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes implicated in cancer progression and inflammation. In vitro assays demonstrated that it could inhibit proteolytic enzymes that are often overexpressed in tumor environments .
Antimicrobial Activity
Preliminary evaluations reveal that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound could modulate receptor activity linked to inflammatory responses.
- Oxidative Stress Induction : It may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Recent research highlighted the efficacy of similar sulfonamide derivatives in treating envenomation by snake venoms, showcasing their potential as therapeutic agents beyond traditional applications . These studies emphasize the versatility of compounds containing the benzo[d][1,3]dioxole structure.
Q & A
Q. 1.1. What are the optimal synthetic routes and reaction conditions for maximizing yield and purity of this compound?
Methodological Answer: Synthesis typically involves multi-step protocols, with critical parameters including:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of sulfonamide intermediates .
- Temperature control : Reactions involving cyclopropane or thiophene moieties require low temperatures (0–5°C) to prevent side reactions .
- Catalysts : Triethylamine or sodium hydride is often used to deprotonate intermediates during sulfonamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard for isolating high-purity products (>95%) .
Q. 1.2. What analytical techniques are most reliable for structural elucidation?
Methodological Answer: Orthogonal analytical methods are required:
- NMR spectroscopy : H and C NMR confirm the benzo[d][1,3]dioxole and thiophene-sulfonamide connectivity, with key signals at δ 6.8–7.2 ppm (aromatic protons) and δ 3.8–4.2 ppm (hydroxypropyl group) .
- HPLC-MS : Electrospray ionization (ESI) in positive ion mode detects molecular ion peaks (e.g., [M+H]) and validates purity .
- X-ray crystallography : Resolves stereochemistry of the hydroxypropyl group and confirms sulfonamide bond geometry .
Q. 1.3. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays : Use cell lines (e.g., HepG2 for cytotoxicity, Gram-positive/negative bacteria for antimicrobial activity) with IC/MIC values calculated via dose-response curves .
- Positive controls : Compare against known standards (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests) .
- Solubility considerations : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. 2.1. How to resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation pathways. Poor oral bioavailability may explain in vivo inefficacy despite strong in vitro activity .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
- Target engagement studies : Employ biophysical methods (e.g., SPR, ITC) to confirm direct binding to hypothesized targets (e.g., enzymes in inflammatory pathways) .
Q. 2.2. What strategies validate the hypothesized mechanism of action involving sulfonamide-enzyme interactions?
Methodological Answer:
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions between the sulfonamide group and active sites (e.g., carbonic anhydrase IX) .
- Site-directed mutagenesis : Modify key residues (e.g., Zn-binding histidines) in enzyme targets to test binding dependency .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .
Q. 2.3. How to address stability issues under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 10), oxidative (HO), and photolytic conditions (ICH Q1B guidelines) .
- Degradation product identification : LC-MS/MS identifies hydrolyzed products (e.g., cleavage of the benzo[d][1,3]dioxole ring) .
- Stabilization strategies : Co-crystallization with cyclodextrins or addition of antioxidants (e.g., ascorbic acid) .
Data Analysis and Experimental Design
Q. 3.1. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold modification : Synthesize analogs with variations in the hydroxypropyl chain (e.g., replacing hydroxyl with methoxy) or thiophene substituents (e.g., fluorine instead of chlorine) .
- Biological testing : Use parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition assays to correlate structural changes with ADMET properties .
- Multivariate analysis : Apply principal component analysis (PCA) to link structural descriptors (e.g., logP, polar surface area) to activity trends .
Q. 3.2. What statistical methods are appropriate for analyzing contradictory cytotoxicity data across cell lines?
Methodological Answer:
- ANOVA with post-hoc tests : Identify significant differences between cell lines (e.g., p < 0.05 via Tukey’s HSD) .
- Cluster analysis : Group cell lines by sensitivity profiles to infer mechanism heterogeneity .
- Resazurin assay validation : Confirm viability results via ATP-based luminescence assays to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
